

# Pharmacokinetics and Bioavailability of Lithium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **lithium citrate**, a crucial mood-stabilizing agent. The information presented herein is intended to support research, scientific investigation, and drug development efforts in the field of psychiatric medicine.

#### Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for over half a century.[1][2] Its therapeutic efficacy is, however, intrinsically linked to its narrow therapeutic index, necessitating a thorough understanding of its pharmacokinetic profile to ensure safe and effective use.[2] This guide focuses specifically on **lithium citrate**, an oral solution formulation, and compares its pharmacokinetic properties with the more commonly studied lithium carbonate tablets.

#### **Pharmacokinetics of Lithium**

Lithium is an element and is not metabolized by the body.[2][3][4] Its pharmacokinetic profile is therefore governed by its absorption, distribution, and excretion.

## **Absorption**

Following oral administration, lithium is readily absorbed from the upper gastrointestinal tract.[2] [4][5][6] **Lithium citrate**, being a solution, is absorbed more rapidly than solid dosage forms



like lithium carbonate tablets.[3][6][7]

- Time to Peak Concentration (Tmax): The time to reach maximum serum concentration
  (Tmax) is shorter for lithium citrate syrup compared to lithium carbonate tablets. Studies
  have shown a Tmax of approximately 0.8 to 1 hour for the syrup and 1 to 4 hours for
  immediate-release tablets.[3][6][7]
- Maximum Concentration (Cmax): While the absorption rate is faster, the peak serum concentration (Cmax) after a single dose of **lithium citrate** syrup is only about 10% higher than that of lithium carbonate tablets.[3][7]
- Bioavailability: The overall bioavailability of lithium is high, ranging from 80% to 100%.[6][8]
   [9] Studies comparing lithium citrate syrup and conventional lithium carbonate tablets have found them to be bioequivalent in terms of the extent of drug absorption (AUC) and the maximum serum concentration.[3][7]
- Effect of Food: The presence of food can influence the absorption of lithium. Administering lithium after meals can mitigate gastrointestinal side effects such as diarrhea, which may occur when taken on an empty stomach and potentially lead to reduced absorption due to rapid gastrointestinal passage.[10] However, a study on sustained-release lithium carbonate tablets showed no significant differences in the extent of absorption (AUC) when administered with normal, high-fat, or high-fat/high-protein meals, though Cmax was higher with food.[11] Another preliminary study suggested that a high-fat diet might reduce the bioavailability of lithium carbonate.[12][13]

## **Distribution**

Lithium is distributed throughout the body water.[14] It does not bind to plasma proteins.[2][3][4] [6]

- Volume of Distribution: The volume of distribution of lithium is approximately 0.8 to 1.2 L/kg.
   [6]
- Tissue Distribution: Lithium distributes unevenly in tissues. Its entry into the brain is slow, and at steady-state, the concentration in the cerebrospinal fluid (CSF) is about 44% to 50% of the plasma concentration.[14][15] Studies in animals have shown that lithium



concentrations can be higher in areas like the basal ganglia and pituitary.[16] The concentration in bone and muscle can be significantly higher than in serum.[16]

#### Metabolism

Lithium is an element and is not metabolized in the body.[2][3][4]

#### **Excretion**

Lithium is almost entirely excreted by the kidneys.[2][3][4][5]

- Renal Clearance: Lithium is freely filtered by the glomeruli, and approximately 80% is reabsorbed in the proximal tubules.[14] Renal clearance of lithium is typically in the range of 10 to 40 ml/min and is correlated with the glomerular filtration rate (GFR).[9][17][18] Factors that affect renal function, such as age and kidney disease, will impact lithium clearance.[5] [17][18]
- Elimination Half-Life: The terminal elimination half-life of lithium is approximately 18 to 36 hours in individuals with normal renal function.[9] A study comparing **lithium citrate** syrup and lithium carbonate tablets found the terminal half-life to be around 22 hours for both formulations.[3][7] In long-term treatment or in patients with impaired renal function, the half-life can be prolonged to up to 50 hours.[6]

## **Quantitative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic parameters of **lithium citrate** syrup in comparison to lithium carbonate tablets, based on a single-dose study in healthy male volunteers.



| Parameter              | Lithium Citrate<br>Syrup (13.6 mmol<br>Li+) | Lithium Carbonate<br>Tablets (13.6 mmol<br>Li+) | Reference |
|------------------------|---------------------------------------------|-------------------------------------------------|-----------|
| Tmax (h)               | 0.8                                         | 1.4                                             | [7]       |
| Cmax (mmol/L)          | ~10% higher than tablets                    | -                                               | [3]       |
| AUC                    | Bioequivalent to tablets                    | Bioequivalent to syrup                          | [3][7]    |
| Terminal Half-life (h) | 22                                          | 22                                              | [3][7]    |

# **Experimental Protocols**

This section details the methodologies employed in a representative pharmacokinetic study comparing **lithium citrate** syrup and lithium carbonate tablets.

# **Study Design**

A randomized, two-way crossover study is a common design for bioequivalence assessment.





Click to download full resolution via product page

Bioequivalence Study Workflow

## **Subjects and Dosing**

- Subjects: Healthy male volunteers are typically recruited. Exclusion criteria would include any significant medical conditions, particularly renal impairment.[3]
- Dosing: A single oral dose of **lithium citrate** syrup (e.g., 6.3 ml containing 13.6 mmol of lithium) or lithium carbonate tablets (e.g., two 300 mg tablets, also containing 13.6 mmol of lithium) is administered with a standardized volume of water after an overnight fast.[3]

#### **Blood Sampling**

Venous blood samples are collected at predefined time points, for instance, at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours post-dose.[3] Serum is separated and stored frozen until analysis.



# **Analytical Methodology**

Lithium concentrations in serum are determined using a validated analytical method. Atomic Absorption Spectrometry (AAS) is a commonly used technique.[3][7] Other sensitive and reliable methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[19]





Click to download full resolution via product page

AAS Analytical Workflow

# **Logical Relationships in Lithium Pharmacokinetics**

The following diagram illustrates the key relationships influencing lithium's pharmacokinetic profile.



Click to download full resolution via product page

Factors Influencing Lithium Pharmacokinetics

## Conclusion

The pharmacokinetic profiles of **lithium citrate** oral solution and lithium carbonate tablets are comparable in terms of the total amount of drug absorbed and the elimination half-life. The primary difference lies in the faster rate of absorption for the citrate solution, leading to a



quicker onset of peak serum concentrations. This detailed understanding of the pharmacokinetics and bioavailability of **lithium citrate** is essential for optimizing dosing strategies, minimizing adverse effects, and informing the development of new lithium formulations. The experimental protocols and analytical methods described provide a foundation for conducting robust pharmacokinetic studies in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Frontiers | Population Pharmacokinetics and Dosing Regimen of Lithium in Chinese Patients With Bipolar Disorder [frontiersin.org]
- 5. Management of the renal adverse effects of lithium | Advances in Psychiatric Treatment |
   Cambridge Core [cambridge.org]
- 6. The Pharmacokinetics of Lithium | Neupsy Key [neupsykey.com]
- 7. Bioavailability of lithium from lithium citrate syrup versus conventional lithium carbonate tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics (Chapter 3) The Lithium Handbook [cambridge.org]
- 9. Lithium: updated human knowledge using an evidence-based approach. Part II: Clinical pharmacology and therapeutic monitoring PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of food on side effects and absorption of lithium PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of three different diets on the bioavailability of a sustained release lithium carbonate matrix tablet PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of high fat diet on steady state bioavailability of lithium carbonate in manic depressive patients a preliminary report PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. pdf.hres.ca [pdf.hres.ca]
- 15. The distribution of lithium into cerebrospinal fluid, brain tissue and bile in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lithium clearance in patients with chronic renal diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lithium: long-term effects on the kidney. IV. Renal lithium clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. series.publisso.de [series.publisso.de]
- To cite this document: BenchChem. [Pharmacokinetics and Bioavailability of Lithium Citrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077019#pharmacokinetics-and-bioavailability-of-lithium-citrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com